molecular formula C9H4Br2ClN B15200536 1,4-Dibromo-7-chloroisoquinoline CAS No. 1368032-78-3

1,4-Dibromo-7-chloroisoquinoline

Cat. No.: B15200536
CAS No.: 1368032-78-3
M. Wt: 321.39 g/mol
InChI Key: VHBOUYKYFOIXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-7-chloroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-7-chloroisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives. For example, isoquinoline can be brominated in high yield by heating its hydrochlorides with bromine in nitrobenzene, resulting in the formation of 1,4-dibromoisoquinoline . Further chlorination can be achieved using appropriate chlorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-7-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .

Scientific Research Applications

1,4-Dibromo-7-chloroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: The compound is used in the development of new materials, dyes, and agrochemicals .

Mechanism of Action

The mechanism of action of 1,4-Dibromo-7-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

1,4-Dibromo-7-chloroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.

Properties

CAS No.

1368032-78-3

Molecular Formula

C9H4Br2ClN

Molecular Weight

321.39 g/mol

IUPAC Name

1,4-dibromo-7-chloroisoquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H

InChI Key

VHBOUYKYFOIXSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=C2Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.